![molecular formula C14H10N4O3 B11715298 (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine est un composé organique complexe caractérisé par sa structure de base imidazo[1,5-a]pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la formation du noyau imidazo[1,5-a]pyridine, suivie de l'introduction du groupe nitrophényle et de la partie hydroxylamine. Les réactifs courants utilisés dans ces étapes comprennent divers agents nitrants, agents réducteurs et réactifs de couplage dans des conditions contrôlées de température et de pH.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en un groupe amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : La partie hydroxylamine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou réduction chimique en utilisant du borohydrure de sodium.
Substitution : Nucléophiles tels que des amines ou des thiols en milieu basique.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers imidazo[1,5-a]pyridines substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques.
Applications de recherche scientifique
(E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à des sites spécifiques, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Cela peut entraîner des effets tels que l'inhibition de l'activité enzymatique ou la modification des voies de transduction du signal.
Applications De Recherche Scientifique
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine: partage des similitudes avec d'autres dérivés de l'imidazo[1,5-a]pyridine, tels que :
Unicité
L'unicité de (E)-N-{[3-(3-Nitrophényl)imidazo[1,5-a]pyridin-1-yl]méthylidène}hydroxylamine réside dans son motif de substitution spécifique, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour le développement de nouveaux agents thérapeutiques et de matériaux aux propriétés personnalisées.
Propriétés
Formule moléculaire |
C14H10N4O3 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(NZ)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9- |
Clé InChI |
HQJRWWYFONHZFL-DHDCSXOGSA-N |
SMILES isomérique |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N\O |
SMILES canonique |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


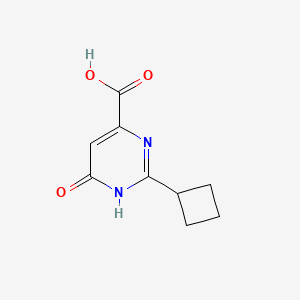
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
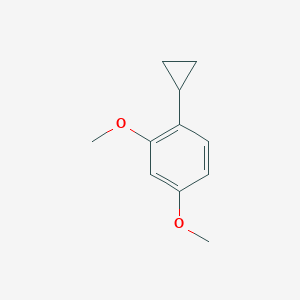
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
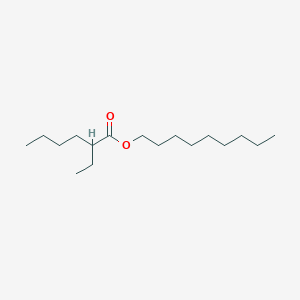
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)

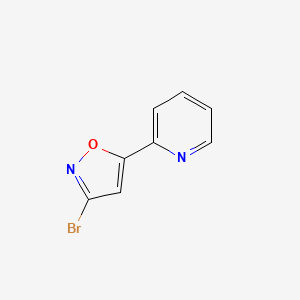
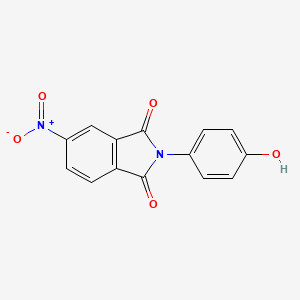


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
